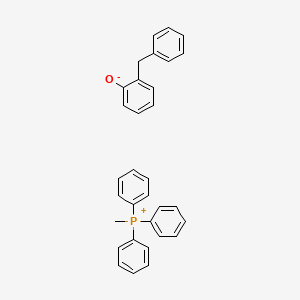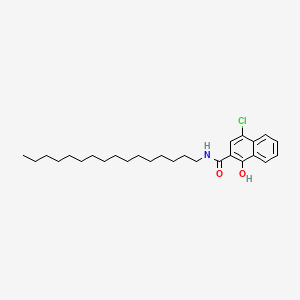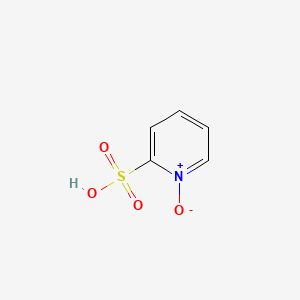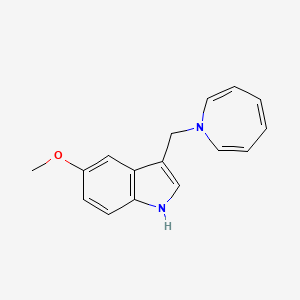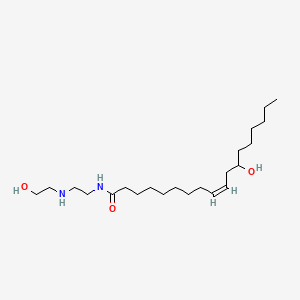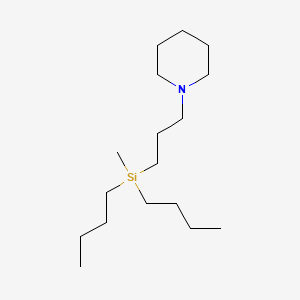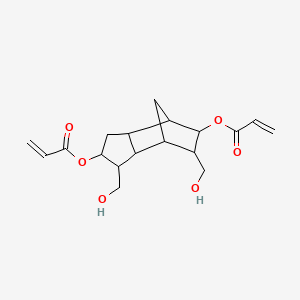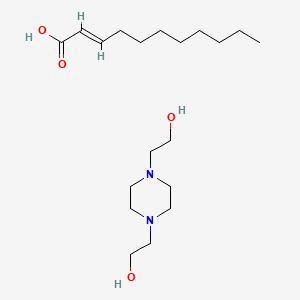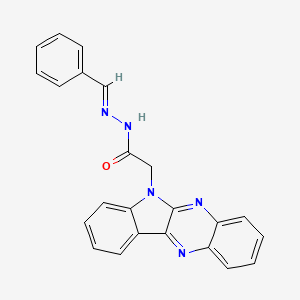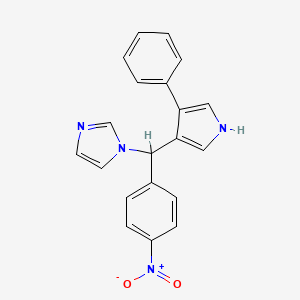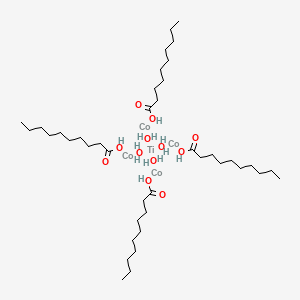
dizinc;dioxido(oxo)phosphanium;pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dizinc;dioxido(oxo)phosphanium;pentahydrate can be synthesized through the reaction of zinc salts with phosphoric acid under controlled conditions. One common method involves the reaction of zinc oxide (ZnO) with phosphoric acid (H3PO4) in an aqueous solution, followed by crystallization to obtain the pentahydrate form.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using zinc oxide and phosphoric acid. The reaction is carried out in reactors with precise temperature and pH control to ensure the formation of the desired hydrate. The resulting product is then purified and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dizinc;dioxido(oxo)phosphanium;pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where ligands or atoms are replaced by other species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides (e.g., Cl-, Br-) and other nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc phosphate, while reduction could produce zinc metal or lower oxidation state zinc compounds.
Wissenschaftliche Forschungsanwendungen
Dizinc;dioxido(oxo)phosphanium;pentahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other zinc-containing compounds.
Biology: Investigated for its potential role in biological systems, including enzyme activity and metal ion transport.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, coatings, and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of dizinc;dioxido(oxo)phosphanium;pentahydrate involves its interaction with molecular targets and pathways in various systems. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The compound’s ability to coordinate with metal ions and form stable complexes is key to its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc phosphate: Similar in composition but differs in hydration state and structure.
Zinc oxide: A simpler compound with different chemical properties and applications.
Zinc sulfate: Another zinc-containing compound with distinct uses and reactivity.
Uniqueness
Dizinc;dioxido(oxo)phosphanium;pentahydrate is unique due to its specific coordination environment and hydration state, which confer distinct chemical and physical properties. Its ability to form stable complexes with various ligands makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
7785-16-2 |
|---|---|
Molekularformel |
H10O11P2Zn2+2 |
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
dizinc;dioxido(oxo)phosphanium;pentahydrate |
InChI |
InChI=1S/2HO3P.5H2O.2Zn/c2*1-4(2)3;;;;;;;/h2*(H,1,2,3);5*1H2;;/q;;;;;;;2*+2/p-2 |
InChI-Schlüssel |
QVZSAZQCEODDOU-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.O.O.O.[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Zn+2].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


